2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
CAS No.: 96134-65-5
Cat. No.: VC5048090
Molecular Formula: C9H9N3O
Molecular Weight: 175.191
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96134-65-5 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.191 |
IUPAC Name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
Standard InChI | InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 |
Standard InChI Key | MHYGUGBTOPYBBG-UHFFFAOYSA-N |
SMILES | CC1=NN=C(O1)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₉H₉N₃O) features a benzene ring substituted with an amino group (-NH₂) at the ortho position relative to a 1,3,4-oxadiazole ring. The oxadiazole component contains a methyl group at the 5-position, imparting steric and electronic modifications to the heterocycle . Key structural identifiers include:
Physicochemical Properties
Predicted physicochemical properties, derived from collision cross-section (CCS) calculations, highlight its behavior under mass spectrometric conditions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 176.08183 | 135.4 |
[M+Na]+ | 198.06377 | 149.0 |
[M-H]- | 174.06727 | 140.0 |
These values suggest moderate polarity, consistent with its heteroaromatic and aniline functionalities .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclodehydration of diacylhydrazides. For example, naphthofuran-2-hydrazide intermediates have been cyclized using phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) under reflux conditions to yield analogous oxadiazole-aniline hybrids . Adapting this protocol, 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline could be synthesized via:
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Hydrazide Formation: Condensation of methyl-substituted carboxylic acid hydrazides.
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Cyclodehydration: Treatment with POCl₃ at elevated temperatures (80–100°C) to form the oxadiazole ring .
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Dichloromethane (DCM) outperforms polar aprotic solvents like DMF in coupling reactions .
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Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) enhances amide bond formation efficiency .
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons resonate as multiplet signals between δ 7.84–6.64 ppm, while the NH₂ group appears as a broad singlet near δ 4.22 ppm . The methyl group on the oxadiazole ring is observed as a singlet at δ 2.64 ppm .
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¹³C NMR: The oxadiazole carbons (C=N and C-O) resonate at δ 156–166 ppm, with aromatic carbons appearing between δ 110–145 ppm .
Infrared Spectroscopy (IR)
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NH₂ stretches: 3270 cm⁻¹ (symmetrical and asymmetrical modes) .
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Oxadiazole ring vibrations: C=N at 1581 cm⁻¹ and C-O at 1079 cm⁻¹ .
Mass Spectrometry
Applications in Materials Science
Polymer Modifiers
The oxadiazole ring’s electron-deficient nature makes it a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Aniline derivatives can act as crosslinking agents in epoxy resins, improving thermal stability .
Sensor Development
The NH₂ group provides a site for functionalization with fluorophores or metal-binding ligands, enabling use in chemosensors for detecting heavy metals or nitroaromatic explosives .
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